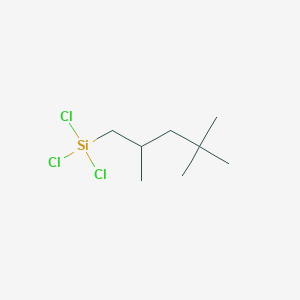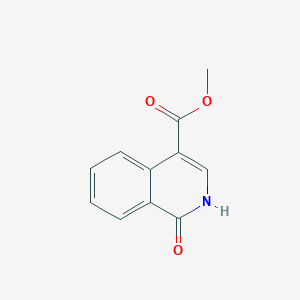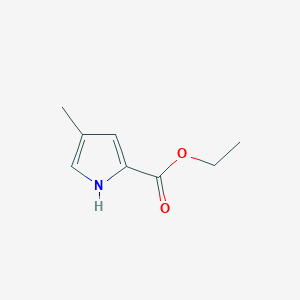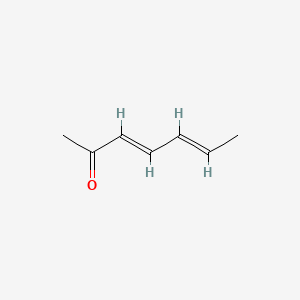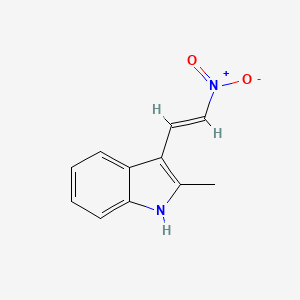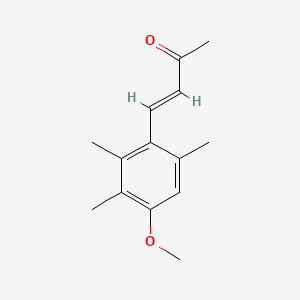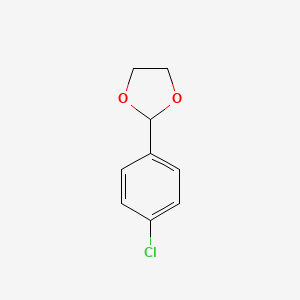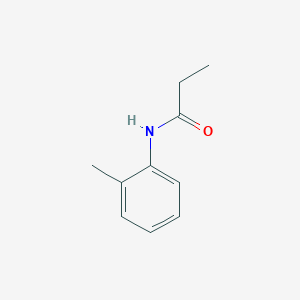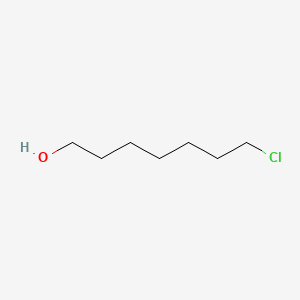
7-Chloro-1-heptanol
Overview
Description
7-Chloro-1-heptanol is a chemical compound with the molecular formula C7H15ClO . It has an average mass of 150.646 Da and a monoisotopic mass of 150.081146 Da . It is primarily used as an intermediate in the synthesis of several active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of 7-Chloro-1-heptanol Acetate, a derivative of 7-Chloro-1-heptanol, involves several steps, including the reaction of 7-Chloroheptanol with acetic anhydride in the presence of a catalyst .Molecular Structure Analysis
The systematic name of 7-Chloro-1-heptanol is 7-Chloroheptan-1-ol . The structure of the molecule can be represented by the SMILES stringC(CCCO)CCCCl . Chemical Reactions Analysis
7-Chloro-1-heptanol can undergo various chemical reactions. For instance, it can react with a hydrogen halide to produce an alkyl halide and water . The order of reactivity of the hydrogen halides is HI > HBr > HCl .Physical And Chemical Properties Analysis
7-Chloro-1-heptanol is a colorless, oily liquid at room temperature . It has a boiling point of approximately 213.6±23.0 °C at 760 mmHg . It has a density of 1.0±0.1 g/cm3 . It has a flash point of 96.5±18.0 °C .Scientific Research Applications
Biosynthesis Applications
(S)-1-chloro-2-heptanol , a closely related chemical, plays a significant role in the biosynthesis of Treprostinil, a drug used for treating primary pulmonary hypertension. A new strain of fungus, Curvularia hominis B-36, was discovered to facilitate the asymmetric reduction of 1-chloro-2-heptanone to (S)-1-chloro-2-heptanol, showcasing an environmentally friendly and efficient biosynthetic process (Xu et al., 2022).
Chemical Interaction Studies
The binary mixtures of 1-heptanol with various chloroethanes and chloroethylenes were studied to understand their viscosity and volume interactions. These studies reveal insights into the self-association of 1-heptanol and the nature of interactions in such mixtures (Iloukhani & Samiey, 2005).
Mechanism of Action
Target of Action
It’s known that this compound is primarily used as an intermediate in the synthesis of several active pharmaceutical ingredients .
Mode of Action
It’s likely that the compound interacts with its targets in a way that facilitates the synthesis of other active pharmaceutical ingredients .
Safety and Hazards
Future Directions
7-Chloro-1-heptanol Acetate, a derivative of 7-Chloro-1-heptanol, has shown promising results in various applications . It has potential in several therapeutic areas, including oncology, infectious diseases, and cardiovascular diseases . It can be used as an intermediate in the synthesis of several drugs, including antifungal agents, antiviral agents, and anticancer agents .
properties
IUPAC Name |
7-chloroheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO/c8-6-4-2-1-3-5-7-9/h9H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNLUCKAZIFDLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCO)CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069070 | |
| Record name | 1-Heptanol, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-heptanol | |
CAS RN |
55944-70-2 | |
| Record name | 7-Chloro-1-heptanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55944-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptanol, 7-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055944702 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptanol, 7-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Heptanol, 7-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2069070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




